2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthaldehyde
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Overview
Description
2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthaldehyde is an organic compound with the molecular formula C18H22O3 and a molecular weight of 286.37 g/mol . This compound is characterized by its naphthalene core substituted with methoxy, methyl, and propyl groups, making it a unique aldehyde derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthaldehyde typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative followed by formylation to introduce the aldehyde group . Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of different functional groups at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthaldehyde has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate biological processes and pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthoic acid
- 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde
Uniqueness
Compared to similar compounds, 2,3-Dimethoxy-6,7-dimethyl-4-propyl-1-naphthaldehyde is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C18H22O3 |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2,3-dimethoxy-6,7-dimethyl-4-propylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C18H22O3/c1-6-7-13-14-8-11(2)12(3)9-15(14)16(10-19)18(21-5)17(13)20-4/h8-10H,6-7H2,1-5H3 |
InChI Key |
UYJLJHZZYSXLIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C(C2=C1C=C(C(=C2)C)C)C=O)OC)OC |
Origin of Product |
United States |
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